Methyl 5-amino-2-chloro-4-nitrobenzoate

Description

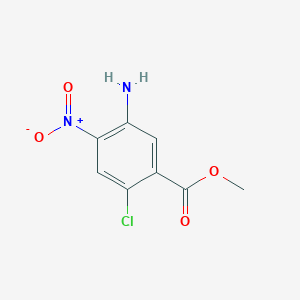

Methyl 5-amino-2-chloro-4-nitrobenzoate is a nitroaromatic ester characterized by a benzoate backbone substituted with amino (-NH₂), chloro (-Cl), and nitro (-NO₂) groups at positions 5, 2, and 4, respectively. The amino group introduces hydrogen-bonding capabilities, which may influence crystallization behavior and reactivity .

Properties

Molecular Formula |

C8H7ClN2O4 |

|---|---|

Molecular Weight |

230.60 g/mol |

IUPAC Name |

methyl 5-amino-2-chloro-4-nitrobenzoate |

InChI |

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,10H2,1H3 |

InChI Key |

ODWPCKWQCXAPAV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl 2-chloro-5-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques is crucial to achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chloro-4-nitrobenzoate undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used. For example, the reduction of the nitro group yields this compound, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-amino-2-chloro-4-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The chloro group can undergo nucleophilic substitution, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Molecular formula and weight inferred from substituent positions.

Key Observations:

Methoxy vs. Methyl (5-position): Methoxy-substituted derivatives (e.g., Methyl 2-chloro-5-methoxy-4-nitrobenzoate) exhibit higher molecular symmetry and stability due to the electron-donating -OCH₃ group, whereas methyl groups increase lipophilicity . Bromine Substitution (2-position): Bromomethyl derivatives (e.g., Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate) are reactive intermediates for cross-coupling or alkylation reactions .

Physicochemical Properties Lipophilicity: Methyl 2-chloro-5-methyl-4-nitrobenzoate (logP ~2.5 estimated) is more lipophilic than the amino-substituted analog, impacting bioavailability and partitioning behavior . Thermal Stability: Methoxy and nitro groups in Methyl 2-chloro-5-methoxy-4-nitrobenzoate may confer thermal stability, making it suitable for high-temperature reactions .

Synthetic Utility The amino group in this compound can undergo diazotization or acylation, enabling further functionalization for drug candidates. Bromine in Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate facilitates Suzuki-Miyaura or nucleophilic substitutions, common in pharmaceutical intermediates .

Research Implications and Gaps

Further studies are needed to:

- Characterize its crystallinity and hydrogen-bonding patterns using single-crystal X-ray diffraction .

- Evaluate its reactivity in cross-coupling reactions compared to bromomethyl analogs .

References Bernstein, J. et al. (1995). Hydrogen bonding and crystal engineering. Chemical data for Methyl 5-amino-4-chloro-2-acetamidobenzoate. American Elements (2024). Methyl 2-chloro-5-methyl-4-nitrobenzoate. LookChem (2022). Synthesis of bromomethyl derivative. ChemBK (2015). Methyl 2-chloro-5-methoxy-4-nitrobenzoate. Echemi (2019). Safety data for 4-chloro-2-methyl-5-nitrobenzoic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.